molecular formula C8H10AsClS B14483286 Ethyl(phenyl)arsinothioic chloride CAS No. 64019-69-8

Ethyl(phenyl)arsinothioic chloride

Katalognummer: B14483286
CAS-Nummer: 64019-69-8
Molekulargewicht: 248.61 g/mol
InChI-Schlüssel: IPGAVMUVQVNSAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl(phenyl)arsinothioic chloride is an organoarsenic compound that contains ethyl, phenyl, and arsinothioic chloride groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(phenyl)arsinothioic chloride typically involves the reaction of ethyl(phenyl)arsine with sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C6H5As(C2H5)+S2Cl2C6H5As(SCl)C2H5+HCl\text{C}_6\text{H}_5\text{As(C}_2\text{H}_5) + \text{S}_2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{As(SCl)C}_2\text{H}_5 + \text{HCl} C6​H5​As(C2​H5​)+S2​Cl2​→C6​H5​As(SCl)C2​H5​+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl(phenyl)arsinothioic chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different arsenic-containing species.

    Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloride group under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ethyl(phenyl)arsinothioic oxide.

    Reduction: Formation of ethyl(phenyl)arsine.

    Substitution: Formation of various substituted arsinothioic derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl(phenyl)arsinothioic chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl(phenyl)arsinothioic chloride involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylarsine oxide: Similar in structure but lacks the ethyl group and has an oxide instead of a thioic chloride group.

    Ethylarsine: Contains the ethyl group but lacks the phenyl and thioic chloride groups.

    Phenylarsine sulfide: Similar in structure but has a sulfide group instead of a thioic chloride group.

Uniqueness

Ethyl(phenyl)arsinothioic chloride is unique due to the presence of both ethyl and phenyl groups along with the thioic chloride functionality. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

64019-69-8

Molekularformel

C8H10AsClS

Molekulargewicht

248.61 g/mol

IUPAC-Name

chloro-ethyl-phenyl-sulfanylidene-λ5-arsane

InChI

InChI=1S/C8H10AsClS/c1-2-9(10,11)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI-Schlüssel

IPGAVMUVQVNSAO-UHFFFAOYSA-N

Kanonische SMILES

CC[As](=S)(C1=CC=CC=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.